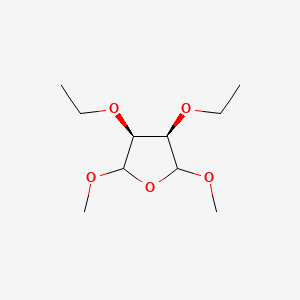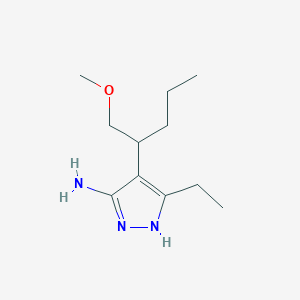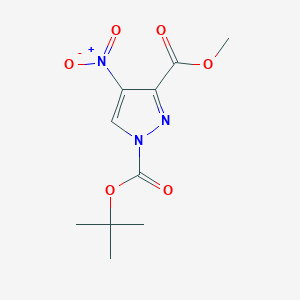
(3R,4S)-3,4-Diethoxy-2,5-dimethoxytetrahydrofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4S)-3,4-Diethoxy-2,5-dimethoxytetrahydrofuran is an organic compound with a tetrahydrofuran ring substituted with ethoxy and methoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3,4-Diethoxy-2,5-dimethoxytetrahydrofuran typically involves the use of dihydroxyacetone dimer or 1,3-dibromacetone as starting materials . These compounds undergo a series of reactions, including protection of hydroxyl groups, formation of the tetrahydrofuran ring, and subsequent substitution reactions to introduce the ethoxy and methoxy groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often utilize continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(3R,4S)-3,4-Diethoxy-2,5-dimethoxytetrahydrofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
科学的研究の応用
(3R,4S)-3,4-Diethoxy-2,5-dimethoxytetrahydrofuran has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It can be used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of (3R,4S)-3,4-Diethoxy-2,5-dimethoxytetrahydrofuran involves its interaction with molecular targets such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved may include enzymatic catalysis and receptor-mediated signaling, depending on the specific application.
類似化合物との比較
Similar Compounds
(3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone: A compound with similar stereochemistry but different functional groups.
(2R,3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid: Another compound with a tetrahydrofuran ring and different substituents.
Uniqueness
(3R,4S)-3,4-Diethoxy-2,5-dimethoxytetrahydrofuran is unique due to its specific combination of ethoxy and methoxy groups on the tetrahydrofuran ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
分子式 |
C10H20O5 |
|---|---|
分子量 |
220.26 g/mol |
IUPAC名 |
(3R,4S)-3,4-diethoxy-2,5-dimethoxyoxolane |
InChI |
InChI=1S/C10H20O5/c1-5-13-7-8(14-6-2)10(12-4)15-9(7)11-3/h7-10H,5-6H2,1-4H3/t7-,8+,9?,10? |
InChIキー |
SFABHWNGEXZSHK-BQKDNTBBSA-N |
異性体SMILES |
CCO[C@@H]1[C@@H](C(OC1OC)OC)OCC |
正規SMILES |
CCOC1C(C(OC1OC)OC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[1-(Benzenesulfonyl)-4-methoxy-1H-pyrrol-2-yl]pentane-1,4-dione](/img/structure/B12874184.png)


![2-(2-Chlorophenyl)-5-(2-propoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12874218.png)



![3-Amino-4,5-dihydropyrano[2,3-c]pyrazol-6(3aH)-one](/img/structure/B12874240.png)
![[3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B12874250.png)
![4-[2-(Ethylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12874254.png)
![2-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12874261.png)
![2-(Chloromethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12874266.png)
